

Spectroscopic Analysis of 4-Phenoxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenoxyphenylacetonitrile

Cat. No.: B151008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenoxyphenylacetonitrile**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data for **4-Phenoxyphenylacetonitrile** and analogous experimental data from its close structural isomer, 3-Phenoxyphenylacetonitrile, to provide a thorough analytical characterization. This approach allows for a robust understanding of the expected spectroscopic features.

Introduction

4-Phenoxyphenylacetonitrile is a chemical compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. Its structure, featuring a phenoxy group attached to a phenylacetonitrile core, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted and Analogous Spectroscopic Data

While a complete set of experimental data for **4-Phenoxyphenylacetonitrile** is not readily available in public databases, we can predict its mass spectrum and analyze the experimental data of its meta-isomer, 3-Phenoxyphenylacetonitrile, to infer its spectroscopic characteristics.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Data for **4-Phenoxyphenylacetonitrile** ($C_{14}H_{11}NO$)

Adduct Ion	Predicted m/z
$[M+H]^+$	210.09134
$[M+Na]^+$	232.07328
$[M-H]^-$	208.07678
$[M]^+$	209.08351

Data sourced from PubChem predictions.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

1H NMR Data for 3-Phenoxyphenylacetonitrile (Analogous Compound)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.39 - 7.28	m	5H	Ar-H (Phenoxy)
7.21 - 7.10	m	4H	Ar-H (Benzyl)
3.73	s	2H	$-\text{CH}_2\text{-CN}$

^{13}C NMR Data for 3-Phenoxyphenylacetonitrile (Analogous Compound)

Chemical Shift (δ) ppm	Assignment
157.9	C-O (Aromatic)
157.2	C-O (Aromatic)
135.2	Ar-C
130.3	Ar-CH
129.9	Ar-CH
124.3	Ar-CH
120.1	Ar-CH
119.2	Ar-CH
118.9	Ar-CH
117.7	CN
23.4	CH ₂ -CN

Note: The assignments for the aromatic region in both ¹H and ¹³C NMR of the 4-phenoxy isomer are expected to show a more simplified splitting pattern due to higher symmetry compared to the 3-phenoxy isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorptions for **4-Phenoxyphenylacetonitrile**

Wavenumber (cm ⁻¹)	Functional Group Vibration
~ 3050	Aromatic C-H stretch
~ 2920	Aliphatic C-H stretch
~ 2250	C≡N (Nitrile) stretch
~ 1600, 1500, 1450	Aromatic C=C bending
~ 1240	Aryl-O-Aryl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
- ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C.

- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

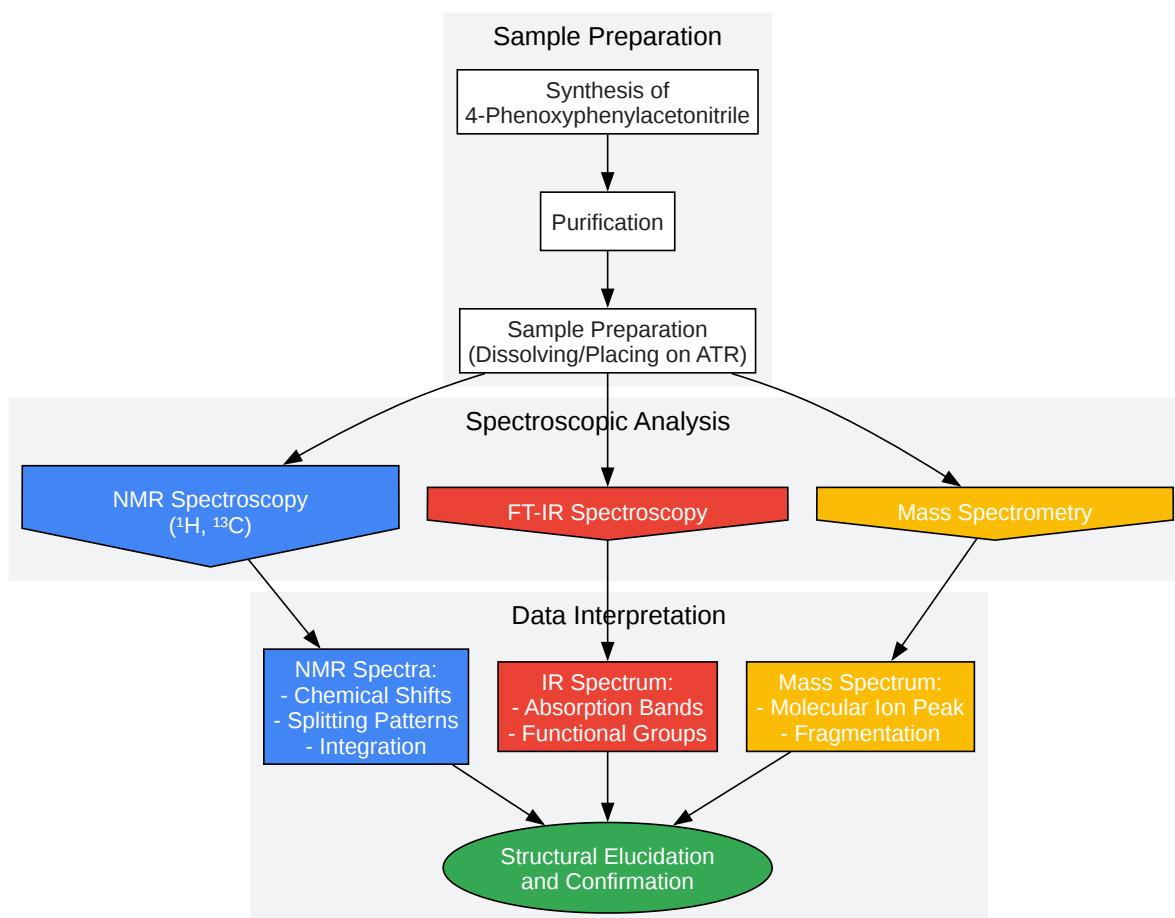
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which produces numerous fragments. Electrospray Ionization (ESI) is a softer ionization technique


often used for less volatile or thermally labile compounds, which typically yields the protonated molecule $[M+H]^+$.

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **4-Phenoxyphenylacetonitrile**.

Workflow for Spectroscopic Analysis of 4-Phenoxyphenylacetonitrile

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Phenoxyphenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151008#spectroscopic-data-for-4-phenoxyphenylacetonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com